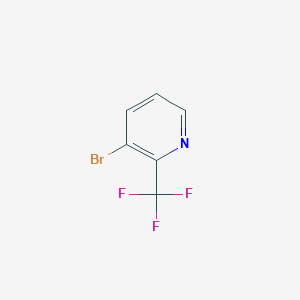

3-Bromo-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZAZDGFGOHROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463749 | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-58-7 | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-(trifluoromethyl)pyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-(trifluoromethyl)pyridine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic profile, characterized by a strongly electron-withdrawing trifluoromethyl group and a versatile bromine handle for cross-coupling reactions, makes it an invaluable scaffold for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this key intermediate. We will dissect two principal strategies: the electrophilic bromination of 2-(trifluoromethyl)pyridine and the copper-mediated trifluoromethylation of 2,3-dibromopyridine. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed, field-proven experimental protocols, and presents comparative data to inform route selection for both laboratory-scale synthesis and process development.

Introduction: The Strategic Value of this compound

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity.[3][4] When positioned on a pyridine ring, the CF₃ group profoundly alters the electronic landscape of the heterocycle, making it a critical component in the design of novel pharmaceuticals and agrochemicals.[5][6] this compound (CAS No. 590371-58-7) serves as an ideal intermediate, offering two distinct points for diversification:

-

The Bromine Atom: Located at the 3-position, the bromine atom is an excellent leaving group, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon and heteroatom substituents.[1][2]

-

The Trifluoromethylated Pyridine Core: The electron-deficient nature of the ring system influences its reactivity and the properties of the final molecule.

This guide is designed to provide researchers with the foundational knowledge and practical methodologies required to efficiently synthesize this versatile building block.

Retrosynthetic Analysis: Core Strategies

The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections. The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and safety considerations.

Caption: Workflow for the synthesis via electrophilic bromination.

Synthesis of 2-(Trifluoromethyl)pyridine Precursor

The starting material, 2-(trifluoromethyl)pyridine, is not as readily available as picoline. A common industrial route involves the halogen exchange (HALEX) reaction of 2-(trichloromethyl)pyridine. [5]This reaction is typically performed at high temperatures and pressures using anhydrous hydrogen fluoride (HF).

-

Causality: The C-Cl bonds are sequentially replaced by stronger C-F bonds, driven by thermodynamics. Catalysts like iron halides can be used. [7]This step is hazardous and requires specialized equipment like a high-pressure autoclave. [7]

Experimental Protocol: Electrophilic Bromination

Warning: This procedure involves highly corrosive and hazardous reagents, including oleum (fuming sulfuric acid) and bromine. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HBr and SO₂), add 2-(trifluoromethyl)pyridine (14.7 g, 0.1 mol).

-

Acid Addition: Cool the flask in an ice-water bath. Slowly add 30% oleum (H₂SO₄·0.3SO₃) (40 mL) via the dropping funnel while maintaining the internal temperature below 20°C.

-

Bromine Addition: Once the addition is complete, slowly add liquid bromine (17.6 g, 0.11 mol) dropwise over 30 minutes.

-

Reaction: After the addition of bromine, slowly heat the reaction mixture to 110-120°C and maintain this temperature for 8-10 hours. Monitor the reaction progress by GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a 50% aqueous solution of sodium hydroxide (NaOH) while cooling in an ice bath, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Data Summary

| Parameter | Value / Conditions | Rationale / Comment |

| Brominating Agent | Br₂ in Oleum | Oleum protonates the pyridine nitrogen and activates the bromine, creating a potent electrophile needed to overcome the deactivated ring. |

| Temperature | 110-120°C | High temperature is required due to the strong deactivating effect of the CF₃ group and protonated pyridine ring. |

| Typical Yield | 60-75% | Yield is dependent on reaction time and temperature control. Over-bromination is a potential side reaction. |

| Key Challenge | Regioselectivity | While the 3-position is favored, some formation of the 5-bromo isomer can occur, necessitating careful purification. |

Pathway B: Copper-Mediated Trifluoromethylation

This strategy builds the key C-CF₃ bond on a pre-brominated pyridine scaffold. It leverages the advances in transition-metal catalysis, specifically copper-mediated reactions, which are well-suited for forming C-CF₃ bonds. [8]The logical starting material for this pathway is 2,3-dibromopyridine.

Mechanistic Rationale

The trifluoromethylation of aryl halides often proceeds via a copper(I) trifluoromethyl species (CuCF₃). [8]The reaction mechanism is thought to involve oxidative addition of the aryl halide to a copper complex, followed by reductive elimination to form the C-CF₃ bond and regenerate the catalyst. A key aspect of this synthesis is the selective reaction at the 2-position of 2,3-dibromopyridine. The C-Br bond at the 2-position (α to the nitrogen) is generally more activated towards oxidative addition than the C-Br bond at the 3-position. This inherent reactivity difference provides the basis for the required regioselectivity.

Caption: Workflow for synthesis via copper-mediated trifluoromethylation.

Key Reagents

-

Trifluoromethyl Source: Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) is a common choice, activated by a fluoride source (e.g., KF, CsF) to generate the trifluoromethyl anion in situ. [7]Electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents can also be used, often in copper-catalyzed radical pathways. [9][10]* Copper Source: Copper(I) iodide (CuI) is a widely used and cost-effective catalyst precursor. [7]* Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required to facilitate the reaction and maintain solubility.

Experimental Protocol: Trifluoromethylation

Safety Note: This procedure should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as organometallic species are sensitive to air and moisture.

-

Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dibromopyridine (2.37 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol, 10 mol%), and potassium fluoride (KF) (1.16 g, 20 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe. Then, add trimethyl(trifluoromethyl)silane (TMSCF₃) (2.13 g, 15 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by GC-MS for the consumption of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 30 mL) to remove DMF, followed by a wash with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Summary

| Parameter | Value / Conditions | Rationale / Comment |

| Substrate | 2,3-Dibromopyridine | The differential reactivity of the C-Br bonds at the 2- and 3-positions is crucial for regioselectivity. |

| Catalyst System | CuI / KF / TMSCF₃ | A standard and effective system for copper-mediated trifluoromethylation. KF activates the TMSCF₃. [7] |

| Temperature | 80-90°C | Moderate heating is required to drive the reaction to completion. Higher temperatures may lead to side reactions. |

| Typical Yield | 70-85% | This method often provides high yields with excellent regioselectivity, making it an attractive alternative to Pathway A. |

| Key Challenge | Reagent Purity | The reaction is sensitive to moisture. Anhydrous conditions and reagents are critical for reproducibility. |

Conclusion and Outlook

Both the electrophilic bromination of 2-(trifluoromethyl)pyridine and the copper-mediated trifluoromethylation of 2,3-dibromopyridine represent viable and effective strategies for the synthesis of this compound.

-

Pathway A is conceptually straightforward but involves harsh, corrosive conditions and can present challenges in controlling regioselectivity. It is often favored when 2-(trifluoromethyl)pyridine is available as a bulk starting material.

-

Pathway B offers a more modern approach with milder conditions and typically higher selectivity, leveraging well-established organometallic chemistry. Its primary drawback can be the cost and availability of the trifluoromethylating agent and the 2,3-dibromopyridine precursor.

The selection of the optimal synthetic route will ultimately be guided by factors such as project scale, budget, available equipment, and the specific purity requirements for the final compound. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient, sustainable, and cost-effective methods for synthesizing key intermediates like this compound will remain an area of active research.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Properties of this compound.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridine.

- Google Patents. (2018).

- Patsnap. (2018).

- BenchChem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.

- Ube Industries, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Ube Industries, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- BenchChem. (2025).

- Grushin, V. V., et al. (2013).

- Li, C., et al. (2021).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 9. CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents [patents.google.com]

- 10. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

A Senior Application Scientist's Guide to the Synthesis and Utility of 3-Bromo-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-2-(trifluoromethyl)pyridine, a pivotal building block in contemporary chemical synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, reactivity, and strategic applications. We will dissect the causal factors underpinning synthetic choices, present detailed, validated protocols, and illustrate the compound's role as a versatile intermediate. The guide emphasizes the compound's unique structural attributes—the reactive bromine handle and the electronically influential trifluoromethyl group—which render it invaluable for accessing novel chemical matter in pharmaceutical and agrochemical research.

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical discovery, the strategic selection of starting materials is paramount. This compound (CAS No. 590371-58-7) has emerged as a high-value intermediate due to the unique combination of its structural features. The pyridine core is a prevalent scaffold in numerous biologically active molecules.[1][2] The trifluoromethyl (CF3) group, a bioisostere of the ethyl group, is known to significantly enhance desirable pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1][3][4]

The true synthetic versatility of this compound, however, lies in the bromine atom positioned at the 3-position. This halogen serves as a versatile synthetic handle, readily participating in a host of palladium-catalyzed cross-coupling reactions.[3][5] This enables the precise and efficient introduction of diverse molecular fragments, making this compound a gateway to complex, highly functionalized molecules that are often inaccessible through other means. This guide will illuminate the most effective strategies for its preparation and subsequent synthetic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 590371-58-7 | [3][5] |

| Molecular Formula | C₆H₃BrF₃N | [5] |

| Molecular Weight | 225.99 g/mol | [5] |

| Appearance | White to light yellow solid or liquid | [5] |

| Melting Point | 34-36 °C | [5] |

| Boiling Point | 97-99 °C (at 35 Torr) | [5] |

Core Synthetic Strategies: A Mechanistic Perspective

The preparation of this compound can be approached from two primary retrosynthetic directions: the bromination of a pre-existing 2-(trifluoromethyl)pyridine core or the trifluoromethylation of a bromopyridine precursor. The choice of strategy is often dictated by the availability and cost of starting materials, as well as considerations of regioselectivity.

Caption: Primary retrosynthetic approaches to this compound.

Strategy A: Electrophilic Bromination of 2-(Trifluoromethyl)pyridine

This is often the more direct approach. However, the powerful electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Furthermore, it directs incoming electrophiles primarily to the meta-position (C5), making the selective introduction of bromine at the C3 position a significant challenge. Achieving the desired regioselectivity requires careful control of reaction conditions and potentially the use of specialized brominating agents or catalysts that can overcome the strong directing effect of the CF3 group. Overcoming poor regioselectivity is a common issue in the bromination of substituted pyridines.[6]

Strategy B: Direct Trifluoromethylation of a Bromopyridine Precursor

This strategy involves introducing the CF3 group onto a pyridine ring that already contains the bromine atom at the desired position. Modern trifluoromethylation methods, often employing copper catalysts or specialized reagents like Umemoto's or Togni's reagents, have made this a viable and increasingly common approach.[6][7] This route can offer superior regiochemical control, as the position of the CF3 group is dictated by the substitution pattern of the starting bromopyridine. For example, starting with a 2-substituted-3-bromopyridine allows for the direct installation of the trifluoromethyl group at the 2-position.

Field-Validated Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound via the bromination of 2-(trifluoromethyl)pyridine. This protocol is based on established methodologies for the regioselective halogenation of deactivated pyridine rings.

Causality Behind Choices:

-

Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine under these conditions.

-

Solvent: Sulfuric acid (or oleum) serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, further deactivating the ring but also altering the electronic distribution to favor substitution at the 3- and 5-positions.

-

Temperature: Elevated temperature is required to overcome the high activation energy for brominating the strongly deactivated pyridine ring. Careful temperature control is crucial to prevent side reactions and decomposition.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. The reaction must be conducted in a well-ventilated fume hood.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with fuming sulfuric acid (20% SO₃). Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 2-(trifluoromethyl)pyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Brominating Agent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 15 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 50% w/w), keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Synthetic Utility and Downstream Reactions

The true value of this compound is realized in its capacity as a versatile building block. The C-Br bond at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds with high fidelity.[3][5]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

3-Bromo-2-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated and fluorinated pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its utility is anchored in the unique and complementary reactivity imparted by its two key functional groups. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the potent electron-withdrawing trifluoromethyl (CF₃) group at the 2-position profoundly influences the electronic landscape of the pyridine ring. This electronic modulation not only impacts the reactivity of the bromine but also activates the heterocyclic core, influencing its role in nucleophilic substitution reactions and modifying the physicochemical properties of resulting molecules.[2][3]

The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry and agrochemical design, often conferring enhanced metabolic stability, increased lipophilicity, and modulated bioavailability.[1][4] Consequently, this compound provides a direct and efficient route to novel, high-value compounds, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide offers a technical overview of its core chemical properties, reactivity, and synthetic applications.

Core Physicochemical Properties

This compound is typically a white to light yellow solid or liquid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 590371-58-7 | [5][6][7] |

| Molecular Formula | C₆H₃BrF₃N | [5][6][8] |

| Molecular Weight | 225.99 g/mol | [2][6][8] |

| Appearance | White to light yellow solid or liquid | [2] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 84-86 °C (at 20 mmHg) | [5] |

| Purity | Typically ≥98% | [8] |

Synthesis and Manufacturing

The synthesis of this compound is generally achieved through the selective functionalization of a pre-existing pyridine ring. The two most common strategies involve either the bromination of a trifluoromethylated pyridine or the trifluoromethylation of a brominated pyridine.[2]

-

Bromination of 2-(Trifluoromethyl)pyridine : This approach involves the regioselective introduction of a bromine atom onto the 2-(trifluoromethyl)pyridine scaffold. Direct electrophilic bromination of the pyridine ring can be challenging due to the deactivating effect of both the ring nitrogen and the CF₃ group. Therefore, specialized brominating agents and reaction conditions are often required to achieve the desired 3-bromo isomer with high selectivity and yield.

-

Trifluoromethylation of 3-Bromopyridine : This alternative route involves introducing the CF₃ group onto a 3-bromopyridine precursor. Modern trifluoromethylation methods, often employing radical-based reagents or copper-mediated reactions, are utilized to install the CF₃ group at the 2-position.[9]

Precise control over reaction parameters such as temperature, solvent, and catalyst is crucial in both methodologies to ensure high regioselectivity and minimize the formation of undesired isomers.[2]

Reactivity and Key Synthetic Transformations

The synthetic versatility of this compound is primarily derived from the reactivity of the C-Br bond and the electronic influence of the CF₃ group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[1]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[10] This reaction is widely used to synthesize biaryl and heteroaryl structures. The strong electron-withdrawing nature of the adjacent CF₃ group can influence the rate of the initial oxidative addition step in the catalytic cycle.[3]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[11][12] This transformation is of paramount importance in pharmaceutical synthesis, where arylamine moieties are common.[13] The choice of ligand, base, and solvent is critical for achieving high yields, especially with the electron-deficient pyridine ring.[14]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

-

Solvent & Reagents: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).

-

Reaction: Seal the tube and heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed (monitored by LC-MS or GC-MS).

-

Workup: After cooling, quench the reaction carefully with water or saturated NH₄Cl solution. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing CF₃ group further lowers the electron density of the ring, making it susceptible to nucleophilic attack.[3] In Nucleophilic Aromatic Substitution (SNAr), a strong nucleophile attacks the ring, displacing a leaving group (in this case, bromide).[15][16]

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[16] The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups, like CF₃, stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.[3]

However, the position of the substituents is critical. For SNAr, activation is strongest when the electron-withdrawing group is ortho or para to the leaving group. In this compound, the CF₃ group is ortho to the bromine, providing strong activation for nucleophilic attack. Despite this, the general reactivity trend for bromopyridines in SNAr often follows 4-bromo > 2-bromo > 3-bromo, suggesting that attack at the 3-position is kinetically less favored than at the 2- or 4-positions, which are more directly activated by the ring nitrogen.[3]

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][17] If skin contact occurs, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound stands out as a highly valuable and versatile intermediate. The interplay between the C-Br bond's amenability to cross-coupling and the CF₃ group's powerful electronic influence provides chemists with a robust platform for molecular design. Its central role in accessing novel fluorinated pyridines ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals, where fine-tuning molecular properties is essential for achieving desired biological activity and performance.

References

- Langwaychem. 3-Bromo-2-trifluoromethylpyridine, CAS 590371-58-7. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of this compound. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Mastering Chemical Synthesis: The Versatility of this compound. [Link]

- Royal Society of Chemistry.

- Wikipedia.

- Chemistry LibreTexts.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Royal Society of Chemistry.

- YouTube.

- PubChemLite. 3-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO). [Link]

- Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- YouTube.

- ACS Publications.

- Chemistry LibreTexts. 16.

- Semantic Scholar.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Research Outreach.

- Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III)

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. scbt.com [scbt.com]

- 7. 590371-58-7|this compound|BLD Pharm [bldpharm.com]

- 8. langwaychem.com [langwaychem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. capotchem.cn [capotchem.cn]

Foreword: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)pyridine (CAS 590371-58-7)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical chemistry. The trifluoromethyl group (CF₃), in particular, is a powerful modulator of a molecule's physicochemical and pharmacological properties. When combined with a versatile synthetic handle like a bromine atom on a pyridine ring, the resulting building block becomes an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a reagent prized for its unique reactivity and utility in contemporary synthetic chemistry.

Physicochemical and Spectroscopic Profile

This compound is a substituted pyridine derivative whose utility is dictated by its intrinsic chemical properties.[1] The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the pyridine ring, while the bromine atom at the 3-position serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 590371-58-7 | [1][3] |

| Molecular Formula | C₆H₃BrF₃N | [1][3] |

| Molecular Weight | 225.99 g/mol | [1][3] |

| Appearance | White to light yellow solid or liquid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 97-99 °C (at 35 Torr) | [1] |

| SMILES | C1=CC(=C(N=C1)C(F)(F)F)Br | [4] |

| InChIKey | SMZAZDGFGOHROS-UHFFFAOYSA-N | [4] |

Synthesis Methodologies: Accessing the Core Scaffold

The synthesis of this compound typically involves the selective functionalization of a pre-existing pyridine ring. Common strategies include the regioselective bromination of 2-(trifluoromethyl)pyridine or the trifluoromethylation of a suitable bromopyridine precursor.[1] The precise control of reaction conditions is critical to ensure high yield and purity, avoiding the formation of undesired isomers.

One plausible and widely applied approach is the direct bromination of 2-(trifluoromethyl)pyridine. This transformation leverages electrophilic aromatic substitution, where the trifluoromethyl group's electron-withdrawing nature and the pyridine nitrogen direct the incoming electrophile.

Caption: A generalized workflow for the synthesis of the target compound.

Generalized Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: To a solution of 2-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add an electrophilic bromine source, such as N-Bromosuccinimide (NBS), portion-wise while maintaining the low temperature. The choice of a strong acid solvent activates the pyridine ring towards electrophilic attack.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: Carefully quench the reaction by pouring it over ice, followed by neutralization with a base (e.g., NaOH solution) to a neutral or slightly basic pH.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography or distillation to yield the final product.

Reactivity and Synthetic Utility: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for modern drug discovery.[2][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl-aryl structures.[6][7] The reactivity of bromopyridines in this reaction generally follows the trend 4-bromo > 2-bromo > 3-bromo, making the coupling of 3-bromo isomers sometimes challenging.[8] However, the activating effect of the adjacent trifluoromethyl group can enhance reactivity, and optimization with appropriate catalysts and ligands is key.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound (1.0 equiv), Arylboronic acid or ester (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos, XPhos, 4 mol%), Base (e.g., K₃PO₄, 3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water).[9]

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.[9]

-

Add this compound and the boronic acid derivative.[9]

-

Add the degassed solvent system via syringe.[9]

-

Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring until completion, monitored by TLC or LC-MS.[9]

-

Cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.[9]

-

-

Causality: Bulky, electron-rich phosphine ligands (Buchwald ligands) are often essential for coupling with electron-deficient heteroaryl halides. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[6][9] Stronger bases like K₃PO₄ are often more effective than weaker ones for challenging substrates.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is critical in synthesizing a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct route to arylamines from aryl halides.[10][11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol: Buchwald-Hartwig Amination

-

Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP, Xantphos, 2-4 mol%), Base (e.g., NaOt-Bu, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene or Dioxane).[10][12]

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a flask with the palladium precursor, ligand, and base.

-

Add the solvent, followed by the amine and then this compound.

-

Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.[12]

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

-

Causality: A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[11][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the synthesis of aryl alkynes, which are important structures in materials science and medicinal chemistry.[14] This reaction typically uses a dual catalyst system of palladium and copper(I).[14]

Generalized Protocol: Sonogashira Coupling

-

Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Amine base (e.g., Et₃N or DIPA, 2-3 equiv), Degassed solvent (e.g., THF or DMF).[15]

-

Procedure:

-

To a dry flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.[15]

-

Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

-

Dry, concentrate, and purify the product by column chromatography.

-

-

Causality: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, facilitating the coupling process.[14] Rigorous exclusion of oxygen is critical to prevent the undesired oxidative homocoupling of the alkyne (Glaser coupling).[15]

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine (TFMP) motif is prevalent in numerous approved pharmaceuticals and agrochemicals.[16] The CF₃ group imparts several advantageous properties:

-

Metabolic Stability: It blocks sites susceptible to oxidative metabolism, increasing the drug's half-life.[2][5]

-

Lipophilicity: It enhances membrane permeability and can improve passage through the blood-brain barrier.[2][5]

-

Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with protein targets.[5]

-

pKa Modulation: The electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen, affecting the molecule's ionization state at physiological pH.[2]

This compound serves as a gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Caption: Diversification of the core scaffold via cross-coupling reactions.

Safety and Handling

As with any active chemical reagent, proper safety precautions must be observed when handling this compound. The toxicological properties have not been thoroughly investigated.[17]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[17][18] Harmful if swallowed.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[19][20]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[17][19]

-

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[19] Handle in accordance with good industrial hygiene and safety practices.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[17]

Conclusion

This compound, CAS 590371-58-7, is more than a simple chemical intermediate; it is a strategic tool for innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile platform for synthesizing novel compounds. The potent combination of the trifluoromethyl group's property-enhancing effects and the pyridine core's biological relevance ensures that this building block will continue to play a vital role in the future of pharmaceutical, agrochemical, and materials science research.

References

- Exploring the Synthesis and Properties of this compound. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD.

- MSDS of this compound. (2009, March 22). Capot Chemical Co., Ltd.

- 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets. Echemi.

- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. (2025, December). BenchChem.

- Mastering Chemical Synthesis: The Versatility of this compound. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS 590371-58-7. Santa Cruz Biotechnology.

- 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific. Fisher Scientific.

- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No Source Found].

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.

- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.

- Buchwald–Hartwig amination. Wikipedia.

- This compound (C6H3BrF3N). PubChemLite.

- 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. (2026, January 1). [No Source Found].

- Sonogashira Coupling. Organic Chemistry Portal.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C6H3BrF3N) [pubchemlite.lcsb.uni.lu]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. capotchem.cn [capotchem.cn]

- 18. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 3-Bromo-2-(trifluoromethyl)pyridine, a versatile and increasingly important building block in medicinal chemistry and materials science. The unique electronic properties conferred by the synergistic effects of the bromine atom and the potent electron-withdrawing trifluoromethyl group make this molecule a highly valuable substrate for a range of synthetic transformations. This document delves into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols. Furthermore, this guide addresses the critical aspects of stability, handling, and storage to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the CF₃ group significantly alters the electronic landscape of the aromatic system.

This compound emerges as a particularly valuable synthon due to the orthogonal reactivity of its two key functional groups. The bromine atom at the 3-position serves as a versatile handle for the introduction of molecular complexity via cross-coupling and other substitution reactions, while the adjacent CF₃ group at the 2-position profoundly influences the regioselectivity and rate of these transformations. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical behavior of this powerful building block.

Physicochemical and Spectroscopic Profile

This compound is typically a white to light yellow solid or liquid with a melting point in the range of 34-36°C and a boiling point of 97-99°C at 35 Torr.[1] Its molecular formula is C₆H₃BrF₃N, corresponding to a molecular weight of approximately 225.99 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 590371-58-7 | [1] |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| Appearance | White to light yellow solid or liquid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 97-99 °C @ 35 Torr | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring are expected. The proton at C4 will likely be a doublet of doublets, the proton at C5 a multiplet, and the proton at C6 a doublet. The strong electron-withdrawing effect of the CF₃ group will likely shift these protons downfield. |

| ¹³C NMR | Six distinct signals for the pyridine ring carbons are anticipated. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also be readily identifiable. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring. |

| Mass Spec. | The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of nearly equal intensity) will be observed. |

Reactivity Profile: A Tale of Two Substituents

The reactivity of this compound is dominated by the interplay between the bromine atom and the trifluoromethyl group on the electron-deficient pyridine ring. The CF₃ group, being a strong electron-withdrawing group, significantly lowers the electron density of the pyridine ring, thereby influencing its susceptibility to nucleophilic attack and modulating the rate of oxidative addition in cross-coupling reactions.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and hetero-biaryl structures. The reaction of this compound with boronic acids or their esters proceeds efficiently in the presence of a palladium catalyst and a base.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. The electron-withdrawing CF₃ group at the adjacent 2-position is expected to facilitate this rate-determining step by increasing the electrophilicity of the C3 carbon. Following transmetalation with the boronate complex and reductive elimination, the desired coupled product is formed, and the Pd(0) catalyst is regenerated.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4][5]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines. This compound can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[6][7]

Mechanism Insight: The catalytic cycle is initiated by the oxidative addition of the C-Br bond to the Pd(0) complex. The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate this step and the subsequent reductive elimination. The strong base deprotonates the amine, allowing for its coordination to the palladium center and subsequent formation of the C-N bond.[8][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox or under a stream of argon, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[10]

-

Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

-

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further exacerbated by the potent electron-withdrawing CF₃ group, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] In these reactions, a nucleophile displaces the bromide leaving group.

Mechanism Insight: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. The electron-withdrawing CF₃ group and the ring nitrogen help to stabilize this anionic intermediate. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[11][12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add sodium methoxide (1.5 equiv.) portion-wise with stirring.

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool to room temperature and carefully quench with water.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by distillation or column chromatography.[2]

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.

Stability: The compound is stable under recommended storage conditions.[13] However, it should be protected from moisture, as the pyridine ring can be susceptible to hydrolysis under certain conditions.[13] It is also advisable to protect it from prolonged exposure to light and high temperatures to prevent potential degradation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][14]

Handling:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[15][16]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][15][16]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[13][16]

Caption: Recommended workflow for safely handling this compound.

Conclusion

This compound stands out as a highly versatile and reactive building block for the synthesis of complex organic molecules. Its unique electronic architecture, governed by the interplay of the bromo and trifluoromethyl substituents on the pyridine core, allows for a wide range of predictable and efficient transformations. A thorough understanding of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, as detailed in this guide, empowers chemists to strategically incorporate this valuable synthon into their synthetic routes. Adherence to the outlined protocols for handling and storage will ensure both the integrity of the compound and the safety of the researcher. As the demand for novel, fluorine-containing pharmaceuticals and materials continues to grow, the importance of this compound in enabling these discoveries is set to expand even further.

References

- Capot Chemical Co., Ltd. (2009, March 22). MSDS of this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). Exploring the Synthesis and Properties of this compound.

- Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7036–7042. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.

- Supporting Information for a relevant chemical science public

- BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.

- Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. (2026, January 3).

- ChemistryViews. (2022, November 8).

- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine.

- American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society.

- The Royal Society of Chemistry. (2013).

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-methylpropene.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine.

- Chemistry LibreTexts. (2023, June 30).

- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

- El-Gendy, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(1), 1-13. [Link]

- El-Gendy, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Muta, R., Torigoe, T., & Kuninobu, Y. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6843–6847. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- National Center for Biotechnology Information. (n.d.).

- Chemistry LibreTexts. (2022, September 24). 16.

- YouTube. (2019, January 19).

- PubChem. (n.d.). 3-bromo-2-(trifluoromethoxy)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. capotchem.cn [capotchem.cn]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Trifluoromethylpyridine Moiety: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has been a transformative approach in the fields of medicinal chemistry and agrochemical science. Trifluoromethylpyridines (TFMPs) are a class of compounds that have consistently yielded molecules with enhanced biological activity, improved metabolic stability, and optimized physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies for preparing these vital heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and present comparative data to inform rational drug and pesticide design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the trifluoromethylpyridine core in their own research endeavors.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of trifluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride to benzotrifluoride.[1] However, it wasn't until nearly half a century later, in 1947, that the trifluoromethyl group was first introduced into a pyridine ring.[1] This seminal work involved a process analogous to Swarts' earlier discovery, utilizing the chlorination and subsequent fluorination of picoline.[1]

The initial synthesis was a critical first step, but the true potential of trifluoromethylpyridines began to be unlocked in the latter half of the 20th century. The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and increased lipophilicity—made it an attractive moiety for modulating the properties of bioactive molecules.[2][3]

A pivotal moment in the history of trifluoromethylpyridines was the commercialization of the herbicide fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[4] This marked the first major application of a trifluoromethylpyridine derivative in the agrochemical industry and catalyzed a surge in research and development in this area.[1] Since then, a plethora of trifluoromethylpyridine-containing agrochemicals and pharmaceuticals have been successfully brought to market, solidifying the importance of this structural motif.

The Synthetic Cornerstone: Methodologies for Trifluoromethylpyridine Construction

The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Modern synthetic chemists have a variety of methods at their disposal, each with its own advantages and limitations. The two most prevalent strategies are the chlorine/fluorine exchange of pre-functionalized pyridines and the cyclocondensation of trifluoromethyl-containing building blocks.[1]

The Halogen Exchange Approach: From Trichloromethyl to Trifluoromethyl

This classical and industrially significant method involves the initial synthesis of a trichloromethylpyridine followed by a halogen exchange reaction to introduce fluorine. This approach is particularly useful for the large-scale production of key intermediates.

A prime example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , a crucial intermediate for several agrochemicals.[1] The synthesis typically starts from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.[1]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(Trichloromethyl)pyridine and Subsequent Fluorination

-

Step 1: Chlorination. 2-chloro-5-(chloromethyl)pyridine is subjected to chlorination under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[1]

-

Step 2: Fluorination. The resulting 2,3,5-DCTC undergoes vapor-phase fluorination to produce the desired 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]

A significant advancement in this area is the development of a simultaneous vapor-phase chlorination/fluorination process. This one-step reaction, often carried out at high temperatures (>300°C) with transition metal-based catalysts like iron fluoride, can directly convert 3-picoline to key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1] While this method offers efficiency, controlling the degree of chlorination on the pyridine ring can be challenging, often leading to a mixture of products.[1]

Logical Workflow for Halogen Exchange Synthesis of TFMPs

Caption: Halogen exchange workflow for trifluoromethylpyridine synthesis.

The Building Block Approach: Constructing the Pyridine Ring

An alternative and highly versatile strategy involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This cyclocondensation approach offers greater control over the final substitution pattern of the trifluoromethylpyridine.[1]

A variety of trifluoromethyl-containing building blocks are commonly employed in these reactions, including:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride[5]

Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative

A general protocol for a cyclocondensation reaction to form a trifluoromethyl-substituted pyridine ring is as follows:

-

Reactant Preparation: A solution of a trifluoromethyl-containing β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and an enamine or a related 1,3-dicarbonyl compound is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

Condensation: An ammonia source (e.g., ammonium acetate) is added to the reaction mixture.

-

Cyclization and Dehydration: The mixture is heated to reflux to facilitate the condensation, cyclization, and subsequent dehydration to form the pyridine ring.

-

Workup and Purification: After cooling, the reaction mixture is worked up by extraction and purified by chromatography or recrystallization to yield the desired trifluoromethylpyridine derivative.

Logical Workflow for Cyclocondensation Synthesis of TFMPs

Caption: Cyclocondensation workflow for trifluoromethylpyridine synthesis.

The Trifluoromethyl Advantage: Impact on Physicochemical Properties

The widespread adoption of the trifluoromethylpyridine scaffold stems from the profound and predictable influence of the trifluoromethyl group on a molecule's physicochemical properties. Understanding these effects is paramount for the rational design of novel drug candidates and agrochemicals.

The trifluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms.[2] This electronic perturbation has a significant impact on the basicity of the pyridine nitrogen, as reflected in the pKa values. The introduction of a trifluoromethyl group substantially lowers the pKa of the pyridine, making it less basic.[2]

Lipophilicity, a critical determinant of a molecule's ability to cross biological membranes, is markedly increased by the incorporation of a trifluoromethyl group.[2] This is reflected in the logP value, which is a measure of a compound's partitioning between an octanol and water phase.

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[2][6] By strategically placing a trifluoromethyl group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[7]

Comparative Physicochemical Properties of Trifluoromethylpyridine Isomers

| Property | Pyridine | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| pKa | 5.25 | ~1.6 | ~2.8 | ~3.5 |

| logP | 0.65 | ~1.7 | ~1.7 | ~1.7 |

| Boiling Point (°C) | 115 | 138-141 | 118-120 | 142-143 |

Data compiled from various sources. Exact values may vary depending on the experimental conditions.[2][8]

A Legacy of Innovation: Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

The impact of trifluoromethylpyridines on the agrochemical and pharmaceutical industries has been profound. The unique properties imparted by this moiety have led to the development of numerous commercially successful products.

Protecting the World's Food Supply: Agrochemical Applications

The agrochemical sector has extensively utilized the trifluoromethylpyridine scaffold to develop potent and selective herbicides, insecticides, and fungicides.[9]

Key Trifluoromethylpyridine-Containing Agrochemicals

| Common Name | Class | Year of Commercialization | Key Intermediate |

| Fluazifop-butyl | Herbicide | 1982 | 2-Chloro-5-(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | 1989 | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | 1988 | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron | Herbicide | 1989 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |

| Picoxystrobin | Fungicide | 2001 | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol |

| Sulfoxaflor | Insecticide | 2013 | 6-(Trifluoromethyl)pyridine-2-thiol |

| Flonicamid | Insecticide | 2005 | 4-(Trifluoromethyl)nicotinic acid |

Data compiled from various sources.[4][10]

Advancing Human Health: Pharmaceutical Applications

In the pharmaceutical arena, the trifluoromethylpyridine moiety has been incorporated into a diverse range of therapeutic agents, contributing to improved efficacy and pharmacokinetic profiles.[11]

Notable Trifluoromethylpyridine-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Key Intermediate |